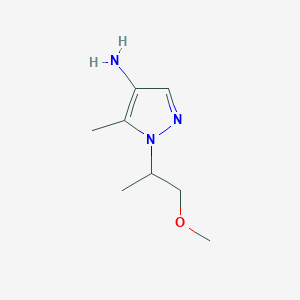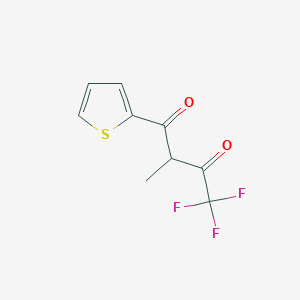
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C9H7F3O2S and its molecular weight is 236.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the reaction of 1-(2-thienyl)-1-propanone with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Hydrolysis: In basic aqueous media, it can decompose into trifluoroacetone and acetylthiophene[][1].
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments[][1].
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. Studies indicate that it is a potent inhibitor of carboxylesterase activity and can inhibit mitochondrial complex II activity . These interactions affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to its trifluoromethyl and thiophene groups. Similar compounds include:
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
These compounds share the trifluoromethyl group but differ in their aromatic substituents, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
346-01-0 |
|---|---|
Molekularformel |
C9H7F3O2S |
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-methyl-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H7F3O2S/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3 |
InChI-Schlüssel |
LNFZYORXYAGXJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CS1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
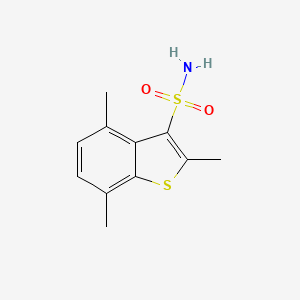
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)

![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
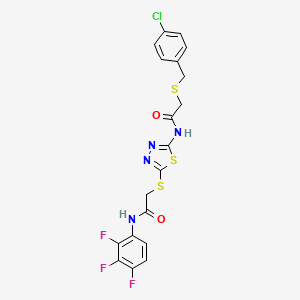
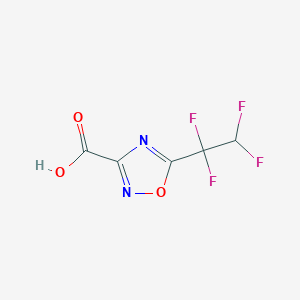
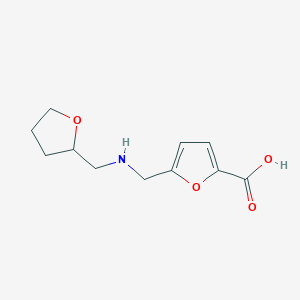
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
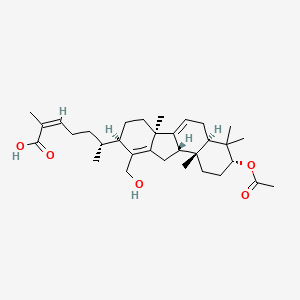
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
